molecular formula C17H16N2O3S B2412793 N-(4-methoxybenzyl)quinoline-8-sulfonamide CAS No. 500267-57-2

N-(4-methoxybenzyl)quinoline-8-sulfonamide

Cat. No. B2412793
CAS RN: 500267-57-2
M. Wt: 328.39
InChI Key: ZZGWKOXFIOFZPJ-UHFFFAOYSA-N
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Description

“N-(4-methoxybenzyl)quinoline-8-sulfonamide” is a quinoline–sulfonamide compound . It is a synthetic organo-sulphur compound with a molecular formula of C17H16N2O3S . This compound has been studied for its potential as a multi-targeting neurotherapeutic for cognitive decline .


Synthesis Analysis

The synthesis of quinoline–sulfonamides, including “this compound”, involves a series of chemical reactions . The compounds were designed and synthesized as dual inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs) .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a quinoline ring, a sulfonamide group, and a methoxybenzyl group .


Chemical Reactions Analysis

“this compound” has been studied for its inhibitory effects on specific enzymes. The in vitro results showed that this compound exhibited potent inhibitory effects against specific enzymes, with IC50 values of 0.59 ± 0.04 for MAO-A, 0.47 ± 0.03 for MAO-B, 0.58 ± 0.05 for BChE, and 1.10 ± 0.77 for AChE μM respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C17H16N2O3S), average mass (328.385 Da), and monoisotopic mass (328.088165 Da) .

Mechanism of Action

The mechanism of action of “N-(4-methoxybenzyl)quinoline-8-sulfonamide” involves its inhibitory effects on monoamine oxidases (MAOs) and cholinesterases (ChEs). By inhibiting these enzymes, the compound can potentially improve signaling in the presynaptic cleft, which could be beneficial in the treatment of Alzheimer’s disease .

Future Directions

The future directions for the research on “N-(4-methoxybenzyl)quinoline-8-sulfonamide” could involve further exploration of its potential as a multi-targeting neurotherapeutic for cognitive decline . The introduction of another quinolinyl fragment to the modulator molecule may have a significant impact on pyruvate levels in cancer cells . This provides further directions for future research to find novel analogs suitable for clinical applications in cancer treatment .

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]quinoline-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-22-15-9-7-13(8-10-15)12-19-23(20,21)16-6-2-4-14-5-3-11-18-17(14)16/h2-11,19H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGWKOXFIOFZPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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